molecular formula C37H58O11 B12761023 Cimiracemoside H CAS No. 290821-41-9

Cimiracemoside H

Cat. No.: B12761023
CAS No.: 290821-41-9
M. Wt: 678.8 g/mol
InChI Key: CXMFZKKIWJFZLS-SZNLZWPUSA-N
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Description

Cimiracemoside H is a cycloartane triterpene glycoside isolated from the roots of Cimicifuga foetida, a plant traditionally used in Chinese medicine. This compound has garnered attention due to its potential biological activities, including its role in inhibiting the Wnt signaling pathway, which is implicated in various cancers .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cimiracemoside H involves the extraction of the rhizomes of Cimicifuga foetida followed by chromatographic separation. The compound is typically isolated using a combination of silica gel and octadecylsilanized (ODS) silica gel column chromatography

Industrial Production Methods

Industrial production of this compound is primarily based on the extraction from natural sources rather than synthetic methods. The rhizomes of Cimicifuga foetida are harvested, dried, and subjected to solvent extraction, followed by chromatographic techniques to isolate the compound .

Chemical Reactions Analysis

Types of Reactions

Cimiracemoside H undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the hydroxyl groups present in the molecule.

    Reduction: This reaction can affect the carbonyl groups within the structure.

    Substitution: This reaction can occur at the glycosidic linkages, where different sugar moieties can be introduced.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under mild conditions to preserve the integrity of the triterpene structure .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols .

Mechanism of Action

Cimiracemoside H exerts its effects primarily through the inhibition of the Wnt signaling pathway. This pathway is involved in various cellular processes, including cell proliferation, migration, and differentiation. By inhibiting this pathway, this compound can potentially suppress the growth of cancer cells . The molecular targets include key proteins in the Wnt pathway, such as β-catenin .

Comparison with Similar Compounds

Similar Compounds

Cimiracemoside H is part of a family of cycloartane triterpene glycosides. Similar compounds include:

  • Cimiracemoside F
  • Cimiracemoside G
  • Cimilactone E
  • Cimilactone F

Uniqueness

What sets this compound apart from its analogs is its specific inhibitory activity on the Wnt signaling pathway. While other cycloartane glycosides also exhibit biological activities, this compound has shown a more pronounced effect in inhibiting this particular pathway, making it a compound of interest in cancer research .

Properties

CAS No.

290821-41-9

Molecular Formula

C37H58O11

Molecular Weight

678.8 g/mol

IUPAC Name

[(1S,2S,5R,7S,10R,12R,14R,15R,16R,17S,18R,21R,22R,24S)-21,22-dihydroxy-1,6,6,15,17,20,20-heptamethyl-7-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-19,23-dioxaheptacyclo[13.10.0.02,12.05,10.010,12.016,24.018,22]pentacosan-14-yl] acetate

InChI

InChI=1S/C37H58O11/c1-17-25-20(47-37(43)28(17)48-32(5,6)30(37)42)13-33(7)22-10-9-21-31(3,4)23(46-29-27(41)26(40)19(39)15-44-29)11-12-35(21)16-36(22,35)14-24(34(25,33)8)45-18(2)38/h17,19-30,39-43H,9-16H2,1-8H3/t17-,19+,20-,21-,22-,23-,24+,25-,26-,27+,28+,29-,30+,33-,34+,35+,36-,37-/m0/s1

InChI Key

CXMFZKKIWJFZLS-SZNLZWPUSA-N

Isomeric SMILES

C[C@H]1[C@H]2[C@H](C[C@@]3([C@@]2([C@@H](C[C@]45[C@H]3CC[C@@H]6[C@]4(C5)CC[C@@H](C6(C)C)O[C@H]7[C@@H]([C@H]([C@@H](CO7)O)O)O)OC(=O)C)C)C)O[C@]8([C@@H]1OC([C@H]8O)(C)C)O

Canonical SMILES

CC1C2C(CC3(C2(C(CC45C3CCC6C4(C5)CCC(C6(C)C)OC7C(C(C(CO7)O)O)O)OC(=O)C)C)C)OC8(C1OC(C8O)(C)C)O

Origin of Product

United States

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